(3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
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Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-11(17-9(2)14-8)12(16)15-5-3-4-10(6-13)7-15/h10H,3-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJGXKOTGKOKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Mode of Action
It is known that piperidine derivatives can interact with various targets, leading to a range of biological activities.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure.
Biological Activity
(3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminomethyl group and a thiazole moiety. Its structural formula can be represented as:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone have shown promising results in inhibiting tumor growth in various cancer cell lines:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human glioblastoma (U251) and melanoma (WM793) cell lines, with IC50 values indicating effective growth inhibition .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in apoptosis pathways, primarily through hydrophobic interactions, which may enhance its anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activity : Similar thiazole compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticonvulsant Activity
Some thiazole derivatives have been reported to possess anticonvulsant properties:
- Activity Assessment : Compounds related to (3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone were tested for their ability to prevent seizures in animal models, showing promise as potential anticonvulsants .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several thiazole derivatives, including analogs of (3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone. Results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells. The best-performing compounds had IC50 values less than 30 µM against multiple cell lines, showcasing their potential as chemotherapeutic agents .
Study 2: Antimicrobial Testing
In another investigation, a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds similar to (3-(Aminomethyl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
